1-(6-phenylpyrimidin-4-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide
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Overview
Description
1-(6-phenylpyrimidin-4-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-phenylpyrimidin-4-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the core azetidine ring, followed by the introduction of the phenylpyrimidine and pyridinyl groups. Common reagents used in these steps include:
Azetidine formation: This step often involves cyclization reactions using appropriate precursors and catalysts.
Phenylpyrimidine attachment: This step may involve nucleophilic substitution reactions.
Pyridinyl group addition: This step can be achieved through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(6-phenylpyrimidin-4-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(6-phenylpyrimidin-4-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-phenylpyrimidin-4-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-phenylpyrimidin-4-yl)-N-(pyridin-2-yl)azetidine-3-carboxamide
- 1-(6-phenylpyrimidin-4-yl)-N-(pyridin-4-yl)azetidine-3-carboxamide
- 1-(6-phenylpyrimidin-4-yl)-N-(pyridin-3-yl)azetidine-2-carboxamide
Uniqueness
1-(6-phenylpyrimidin-4-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide stands out due to its specific substitution pattern, which can influence its reactivity and interaction with molecular targets. This unique structure may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-(6-phenylpyrimidin-4-yl)-N-pyridin-3-ylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c25-19(23-16-7-4-8-20-10-16)15-11-24(12-15)18-9-17(21-13-22-18)14-5-2-1-3-6-14/h1-10,13,15H,11-12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQJYUBIGGUVNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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